molecular formula C17H15N3O2 B14875482 2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol

2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol

Cat. No.: B14875482
M. Wt: 293.32 g/mol
InChI Key: KSZFEUFXLQHTAN-UHFFFAOYSA-N
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Description

2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol is an organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and phenol functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted pyrimidines from nucleophilic substitution reactions .

Scientific Research Applications

2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol involves its interaction with molecular targets such as Aurora kinase A. It inhibits the activity of this enzyme, leading to the arrest of the cell cycle at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in various research fields.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)14-10-15(20-17(18)19-14)13-4-2-3-5-16(13)21/h2-10,21H,1H3,(H2,18,19,20)

InChI Key

KSZFEUFXLQHTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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